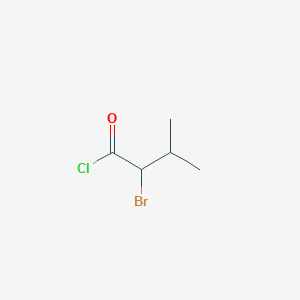

2-Bromo-3-methylbutanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylbutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrClO/c1-3(2)4(6)5(7)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYUMPZRKNBHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52574-82-0 | |

| Record name | 2-bromo-3-methylbutanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methylbutanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylbutanoyl chloride is a highly reactive acyl halide, serving as a critical intermediate in advanced organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride and a bromine atom at the alpha position, makes it a versatile building block for introducing complex moieties in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, reactivity, and detailed experimental protocols for its synthesis and handling.

Chemical Identity and Physical Properties

This compound is a derivative of butanoic acid, specifically of isovaleric acid. The presence of the acyl chloride group renders the molecule highly susceptible to nucleophilic attack, a characteristic central to its synthetic utility.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | (2S)-2-Bromo-3-methylbutanoyl chloride, alpha-Bromoisovaleryl chloride | [2] |

| CAS Number | 52574-82-0 (racemate), 27318-02-1 ((2S)-isomer) | [2][3] |

| Molecular Formula | C₅H₈BrClO | [2][4] |

| SMILES | CC(C)C(C(=O)Cl)Br | [4] |

| InChIKey | MVYUMPZRKNBHOP-UHFFFAOYSA-N | [4] |

Table 2: Physical and Computed Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 199.47 g/mol | [2] |

| Monoisotopic Mass | 197.94471 Da | [2][3] |

| Boiling Point | 70°C @ 10 mmHg (for bromide analog) | [5] |

| Complexity | 92.4 | [2][3] |

| XLogP3-AA | 2.9 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2][3] |

| Rotatable Bond Count | 2 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

-

A doublet corresponding to the two methyl groups of the isopropyl moiety.

-

A multiplet for the single proton of the isopropyl group, split by the adjacent methyl protons and the alpha-proton.

-

A doublet for the alpha-proton, split by the adjacent isopropyl proton.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display four unique signals corresponding to the carbonyl carbon, the alpha-carbon bearing the bromine, and the two distinct carbons of the isopropyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:

-

Mass Spectrometry: Mass spectral analysis would reveal a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a cluster of peaks for the molecular ion (M, M+2, M+4). Fragmentation would likely involve the loss of the halogen atoms and cleavage adjacent to the carbonyl group.

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 198.95200 | 131.6 | [4] |

| [M+Na]⁺ | 220.93394 | 143.4 | [4] |

| [M-H]⁻ | 196.93744 | 135.0 | [4] |

| [M]⁺ | 197.94417 | 151.3 | [4] |

Chemical Reactivity and Hazards

As an acyl halide, this compound is among the most reactive of the carboxylic acid derivatives.[7] Its chemistry is dominated by nucleophilic acyl substitution, where the chloride ion serves as an excellent leaving group.[7][8]

The primary reactions include:

-

Hydrolysis: Reacts readily, and often violently, with water to form 2-bromo-3-methylbutanoic acid and hydrochloric acid.[8][9]

-

Alcoholysis: Reacts with alcohols to yield the corresponding esters.[10][11]

-

Aminolysis: Reacts with ammonia and primary/secondary amines to produce amides.[10][11]

-

Reaction with Carboxylates: Reacts with carboxylate salts to form carboxylic acid anhydrides.[9]

Due to its high reactivity, the compound must be handled in anhydrous conditions to prevent decomposition.

Hazard Profile:

The compound is classified as hazardous. It is crucial to consult the Safety Data Sheet (SDS) before handling.

Table 4: GHS Hazard Classification

| Hazard Class | Code | Description |

| Flammable Liquids | H226 | Flammable liquid and vapor |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects |

Experimental Protocols

Strict adherence to safety protocols is mandatory when working with this chemical. All operations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis Protocol

A common and effective method for synthesizing this compound is a two-step process starting from 3-methylbutanoic acid (isovaleric acid).[10]

Step 1: Alpha-Bromination of 3-Methylbutanoic Acid This step produces the intermediate, 2-bromo-3-methylbutanoic acid. The Hell-Volhard-Zelinsky reaction is a classic method for this transformation.

-

Materials: 3-methylbutanoic acid, red phosphorus (catalyst), and liquid bromine (Br₂).

-

Procedure:

-

Place 3-methylbutanoic acid and a catalytic amount of red phosphorus in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

-

Cool the flask in a water bath.

-

Slowly add bromine via the dropping funnel. The reaction is exothermic and the rate should be controlled by the addition of bromine.[12]

-

After the addition is complete, heat the mixture (e.g., in a boiling water bath) for one hour to drive the reaction to completion.[12]

-

The intermediate, 2-bromo-3-methylbutanoyl bromide, is formed, which is then hydrolyzed during workup to yield 2-bromo-3-methylbutanoic acid.

-

Step 2: Conversion to Acyl Chloride The purified 2-bromo-3-methylbutanoic acid is then converted to the target acyl chloride.

-

Materials: 2-bromo-3-methylbutanoic acid, thionyl chloride (SOCl₂) or oxalyl chloride.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-3-methylbutanoic acid with an excess of thionyl chloride.

-

A small amount of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Once the reaction is complete, the excess thionyl chloride is removed by distillation.

-

Purification Protocol

The crude this compound is typically purified by fractional distillation under reduced pressure .[12]

-

Procedure:

-

Set up a fractional distillation apparatus.

-

Carefully transfer the crude product to the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at the correct boiling point for the applied pressure. The bromide analog boils at 70°C at 10 mmHg, and the chloride should have a slightly lower boiling point.[5]

-

Handling and Storage

-

Handling: Due to its corrosive and flammable nature, handle only in a chemical fume hood. Ground all equipment to prevent static discharge. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container under an inert atmosphere. The container should be kept in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. Keep away from water, alcohols, bases, and oxidizing agents.

Conclusion

This compound is a highly valuable and reactive chemical intermediate. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development. Its ability to participate in nucleophilic acyl substitution reactions makes it an indispensable tool for the construction of complex molecular architectures in the pharmaceutical and chemical industries.

References

- 1. This compound | C5H8BrClO | CID 12486982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - this compound (C5H8BrClO) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [guidechem.com]

- 6. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methylbutanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-bromo-3-methylbutanoyl chloride, a key intermediate in various organic syntheses, including the development of pharmaceutical agents. The synthesis is a robust two-step process commencing with the α-bromination of 3-methylbutanoic acid, followed by the conversion of the resulting α-bromo acid to the desired acyl chloride. This document details the experimental protocols, presents relevant physicochemical data, and illustrates the reaction pathway and a general experimental workflow.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves two sequential reactions:

-

Hell-Volhard-Zelinsky (HVZ) Reaction: 3-Methylbutanoic acid is subjected to α-bromination using bromine and a catalytic amount of phosphorus tribromide (or red phosphorus) to yield 2-bromo-3-methylbutanoic acid.[1][2][3][4][5]

-

Acyl Chloride Formation: The purified 2-bromo-3-methylbutanoic acid is then treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to produce this compound.[1]

This pathway is widely adopted due to its reliability and the commercial availability of the starting materials.

Physicochemical Data

The following tables summarize the available quantitative data for the key compounds involved in the synthesis.

Table 1: Properties of 2-Bromo-3-methylbutanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO₂ | [6][7] |

| Molecular Weight | 181.03 g/mol | [6][8] |

| Melting Point | 39-42 °C | [8][9][10] |

| Boiling Point | 124-126 °C at 20 mmHg | [8][9] |

| Appearance | White to beige crystalline powder or chunks | [10] |

| Solubility | Very slightly soluble in water; soluble in alcohol and diethyl ether. | [9][10] |

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈BrClO | [11][12][13] |

| Molecular Weight | 199.47 g/mol | [11][12] |

| CAS Number | 27318-02-1 | [11][12] |

Experimental Protocols

The following are detailed experimental methodologies for the two key steps in the synthesis of this compound. These protocols are synthesized from established procedures for analogous transformations.

Step 1: Synthesis of 2-Bromo-3-methylbutanoic Acid via Hell-Volhard-Zelinsky Reaction

This protocol is adapted from procedures for the α-bromination of structurally similar carboxylic acids.

Materials:

-

3-Methylbutanoic acid

-

Red phosphorus

-

Bromine

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 3-methylbutanoic acid and a catalytic amount of red phosphorus.

-

From the dropping funnel, add bromine dropwise to the stirred mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a suitable gas trap.

-

After the addition of bromine is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature. Cautiously add water to the mixture to hydrolyze the intermediate acyl bromide and any remaining phosphorus tribromide.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 2-bromo-3-methylbutanoic acid can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

This protocol is a general procedure for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

-

2-Bromo-3-methylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), place 2-bromo-3-methylbutanoic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid. A catalytic amount of DMF can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed. The reaction is complete when gas evolution ceases.

-

After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Reaction Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical transformations and the general laboratory workflow for the synthesis of this compound.

Caption: Synthesis pathway of this compound.

Caption: General experimental workflow for the synthesis.

References

- 1. This compound | 52574-82-0 | Benchchem [benchchem.com]

- 2. a synthesis of valine from 3-methylbutanoic acid using Hell Volhard Zelin.. [askfilo.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pacificbiochem.com [pacificbiochem.com]

- 7. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-溴-3-甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]

- 10. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. guidechem.com [guidechem.com]

- 13. PubChemLite - this compound (C5H8BrClO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-Bromo-3-methylbutanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methylbutanoyl chloride, a reactive acyl chloride that can serve as a valuable building block in organic synthesis. The presence of a chiral center and reactive functional groups makes it a compound of interest for the synthesis of complex molecules, including pharmaceutical intermediates. This document details its chemical identifiers, physicochemical properties, and synthetic methodologies.

Chemical Identity and Molecular Structure

This compound is a derivative of butanoic acid, featuring a bromine atom at the alpha-position to the carbonyl group and an isopropyl group at the beta-position. The presence of a stereocenter at the second carbon atom gives rise to two enantiomers, (R)- and (S)-2-Bromo-3-methylbutanoyl chloride.

Identifiers and Nomenclature

The compound is known by several names and is registered under different CAS numbers depending on its stereochemistry. The racemic mixture and the specific enantiomers are distinguished as follows:

| Identifier Type | Racemic this compound | (S)-2-Bromo-3-methylbutanoyl chloride | (R)-2-Bromo-3-methylbutanoyl chloride |

| CAS Number | 52574-82-0[1] | 27318-02-1[2] | 27109-47-3[3] |

| IUPAC Name | This compound | (2S)-2-bromo-3-methylbutanoyl chloride[2] | (2R)-2-bromo-3-methylbutanoyl chloride[3] |

| Synonyms | alpha-Bromoisovaleryl chloride, 2-bromo-3-methylbutyryl chloride | (2S)-2-Bromo-3-methylbutanoyl chloride | (2R)-2-bromo-3-methylbutyric acid chloride |

| PubChem CID | 12486982 | 12486982 | 22839824[3] |

| InChI Key | MVYUMPZRKNBHOP-UHFFFAOYSA-N | MVYUMPZRKNBHOP-UHFFFAOYSA-N | MVYUMPZRKNBHOP-SCSAIBSYSA-N[3] |

digraph "cas_numbers" {

graph [fontname="Arial", rankdir="LR", splines=ortho];

node [fontname="Arial", shape=box, style=rounded];

edge [fontname="Arial"];

racemate [label="this compound\n(Racemate)\nCAS: 52574-82-0", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

s_enantiomer [label="(S)-Enantiomer\nCAS: 27318-02-1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

r_enantiomer [label="(R)-Enantiomer\nCAS: 27109-47-3", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

racemate -> s_enantiomer [label="comprises"];

racemate -> r_enantiomer [label="comprises"];

}```

"text-align: center; font-style: italic;">Diagram of CAS Number Relationships

Physicochemical Properties

Property

Value

Molecular Formula

C5H8BrClO

Molecular Weight

199.47 g/mol

Exact Mass

197.94471 Da

Monoisotopic Mass

197.94472 Da

XLogP3-AA (Predicted)

2.9

Topological Polar Surface Area

17.1 Ų

Rotatable Bond Count

2

Complexity

92.4

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 3-methylbutanoic acid (isovaleric acid). The first step involves the alpha-bromination of the carboxylic acid, followed by the conversion of the resulting 2-bromo-3-methylbutanoic acid to the acyl chloride.

digraph "synthesis_workflow" {

graph [fontname="Arial"];

node [fontname="Arial", shape=box, style=rounded];

edge [fontname="Arial"];

start [label="3-Methylbutanoic Acid", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

step1 [label="α-Bromination", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

intermediate [label="2-Bromo-3-methylbutanoic Acid", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

step2 [label="Chlorination", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

product [label="this compound", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

start -> step1;

step1 -> intermediate;

intermediate -> step2;

step2 -> product;

}

General Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-methylbutanoic Acid

A common method for the alpha-bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction. While a specific protocol for 3-methylbutanoic acid is not detailed in the available search results, a general procedure can be adapted.

-

Materials: 3-methylbutanoic acid, N-Bromosuccinimide (NBS), catalytic amount of red phosphorus or a phosphorus trihalide (e.g., PBr3), and a suitable solvent (e.g., carbon tetrachloride).

-

Procedure:

-

To a flask equipped with a reflux condenser and a dropping funnel, add 3-methylbutanoic acid and a catalytic amount of red phosphorus.

-

Heat the mixture and add bromine (Br2) dropwise. The reaction is typically exothermic.

-

After the addition is complete, continue heating under reflux until the reaction is complete (indicated by the disappearance of the bromine color).

-

The reaction mixture is then worked up, which may involve distillation to purify the 2-bromo-3-methylbutanoic acid.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation.

[4]

-

Materials: 2-Bromo-3-methylbutanoic acid, thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), and an inert solvent (e.g., dichloromethane, if necessary).

-

Procedure:

-

In a fume hood, combine 2-Bromo-3-methylbutanoic acid with an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction when using oxalyl chloride.

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

The excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Reactivity and Applications

As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride ion. It can readily react with water to hydrolyze back to the carboxylic acid, with alcohols to form esters, and with amines to form amides. The presence of the alpha-bromo group also allows for further functionalization, for example, through nucleophilic substitution of the bromide or elimination reactions.

These reactivity patterns make this compound a useful intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals where the introduction of the 2-bromo-3-methylbutanoyl moiety is desired.

Safety and Handling

This compound is expected to be a corrosive and lachrymatory compound due to its acyl chloride nature. It will react with moisture in the air to release HCl. Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is also classified as a flammable liquid and vapor. [5]Storage should be in a tightly sealed container under an inert atmosphere to prevent decomposition.

References

2-Bromo-3-methylbutanoyl chloride molecular structure and weight

An in-depth analysis of 2-Bromo-3-methylbutanoyl chloride, a significant chemical compound in various research and development applications, is provided below. This guide details its molecular structure and weight, offering valuable data for researchers, scientists, and professionals in drug development.

Molecular Identity and Formula

This compound is a derivative of butanoyl chloride. Its chemical structure is characterized by a four-carbon chain with a carbonyl chloride group at the first carbon, a bromine atom at the second, and a methyl group at the third. The systematic IUPAC name for this compound is this compound.[1] Its molecular formula is C5H8BrClO.[1][2][3][4]

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below outlines the atomic weights of the elements in this compound.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Bromine | Br | 1 | 79.904[5][6][7] | 79.904 |

| Chlorine | Cl | 1 | 35.453[8][9] | 35.453 |

| Oxygen | O | 1 | 15.999[10][11][12] | 15.999 |

| Total | 199.475 |

Based on the individual atomic weights, the calculated molecular weight of this compound is approximately 199.475 g/mol . This value is consistent with published data, which reports the molecular weight as 199.47 g/mol .[1][2][3]

Molecular Structure Visualization

To further elucidate the molecular structure, a 2D diagram has been generated using the Graphviz DOT language. This visualization provides a clear representation of the atomic arrangement and bonding within the this compound molecule.

Caption: 2D structure of this compound.

References

- 1. This compound | C5H8BrClO | CID 12486982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C5H8BrClO) [pubchemlite.lcsb.uni.lu]

- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. quora.com [quora.com]

- 7. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. quora.com [quora.com]

- 9. geocities.ws [geocities.ws]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. princeton.edu [princeton.edu]

- 12. quora.com [quora.com]

Spectroscopic Analysis of 2-Bromo-3-methylbutanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-methylbutanoyl chloride (C₅H₈BrClO), a key intermediate in various organic syntheses. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. It is important to note that while the mass spectrometry data is based on predicted values, the NMR and IR data are estimations derived from the typical spectroscopic behavior of acyl chlorides and related bromoalkanes.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | Doublet | 1H | CH-Br |

| ~2.3 - 2.5 | Multiplet | 1H | CH-C(O)Cl |

| ~1.0 - 1.2 | Doublet | 6H | 2 x CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~170 - 175 | C=O (acyl chloride) |

| ~50 - 55 | CH-Br |

| ~40 - 45 | CH-C(O)Cl |

| ~18 - 22 | 2 x CH₃ |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2850 | Strong | C-H stretch (alkyl) |

| ~1800 | Strong | C=O stretch (acyl chloride)[1] |

| ~1470 - 1370 | Medium | C-H bend (alkyl) |

| ~700 - 600 | Medium-Strong | C-Br stretch |

| ~650 - 550 | Medium-Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 198/200/202 | Molecular ion peak [M]⁺ cluster due to isotopes of Br and Cl |

| 163 | [M - Cl]⁺ |

| 119/121 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) - likely base peak |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound. Given the reactive nature of acyl chlorides, appropriate handling and anhydrous conditions are crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation:

-

Due to the reactivity of acyl chlorides, the sample must be prepared under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.

-

Dissolve approximately 10-20 mg of freshly distilled this compound in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆). The solvent should be free of any protic impurities.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent the ingress of moisture.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the acyl chloride carbonyl group.

Methodology:

-

Sample Preparation:

-

For a liquid sample like this compound, the simplest method is to prepare a neat thin film.

-

Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

-

Handle the salt plates in a dry environment to prevent fogging from atmospheric moisture.

-

-

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

-

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample-containing salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups in the molecule. The most prominent peak is expected to be the C=O stretch of the acyl chloride at approximately 1800 cm⁻¹.[1]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically in the low ppm to high ppb range) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

A mass spectrometer with an appropriate ionization source is required. Electron Ionization (EI) is a common technique for this type of molecule.

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For a volatile compound, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

The molecules are ionized and fragmented in the ion source.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum.

-

Identify the molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a cluster of peaks.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The loss of chlorine and bromine atoms, as well as the formation of stable carbocations, are expected fragmentation pathways.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-3-methylbutanoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-bromo-3-methylbutanoyl chloride with various nucleophiles. This document details the underlying reaction mechanisms, potential side reactions, and steric considerations. It also includes experimental protocols and quantitative data to support researchers in the fields of organic synthesis and drug development.

Core Concepts: Reactivity of Acyl Chlorides

This compound, as an α-halo acyl chloride, is a highly reactive electrophile. The carbonyl carbon is rendered significantly electron-deficient by the inductive effects of both the chlorine and the α-bromine atoms, making it highly susceptible to nucleophilic attack. The primary reaction pathway for acyl chlorides with nucleophiles is nucleophilic acyl substitution , which proceeds via a two-step addition-elimination mechanism.[1][2] In this process, the nucleophile adds to the carbonyl group to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group.[3]

The presence of the isopropyl group introduces steric hindrance around the carbonyl carbon, which can influence the rate of reaction, particularly with bulky nucleophiles.[4] Furthermore, the α-bromo substituent presents the possibility of competing reaction pathways, such as elimination or nucleophilic substitution at the α-carbon, especially in the presence of strong bases or certain nucleophiles.[5][6]

Reactions with Nucleophiles: Mechanisms and Products

Reaction with Amines (Amidation)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted amides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[7] An excess of the amine nucleophile can also serve this purpose.[8]

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate and elimination of the chloride ion. A final deprotonation step yields the stable amide product.[3]

Reaction with a Primary Amine (e.g., Ethylamine)

Caption: General reaction pathway for the amidation of this compound with a primary amine.

Reaction with Alcohols (Esterification)

The reaction of this compound with alcohols yields the corresponding esters. This reaction is highly exothermic and often instantaneous.[8] To drive the reaction to completion and neutralize the HCl byproduct, a non-nucleophilic base such as pyridine or triethylamine is commonly added.[8]

The mechanism is analogous to amidation, involving nucleophilic attack by the alcohol oxygen, formation of a tetrahedral intermediate, and subsequent elimination of chloride.[8]

Reaction with an Alcohol (e.g., Ethanol)

Caption: General reaction pathway for the esterification of this compound.

Reaction with Thiols (Thioesterification)

Thiols react with this compound in a similar fashion to alcohols to produce thioesters.[8] These reactions are also typically performed in the presence of a base to scavenge the generated HCl.

Quantitative Data

The following tables summarize available quantitative data for the reactions of this compound and its close analogs with various nucleophiles.

Table 1: Reaction Yields

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ethanol | Ethyl 2-bromo-3-methylbutanoate | Anhydrous ethanol, slow addition, then work-up | ~80 | [9] |

| Benzylamine | N-benzyl-2-bromo-3-methoxypropionamide (from a related substrate) | Diacrylic anhydride, then bromine, then methanol and base | - | [7] |

| Aniline | 4-bromo-2-chloroaniline (from aniline in a multi-step synthesis) | Acetic anhydride, then Br₂, then Cl₂, then hydrolysis | - | [10] |

Table 2: Spectroscopic Data for Ethyl 2-bromo-3-methylbutanoate

| Spectroscopy | Data | Reference |

| ¹³C NMR | Chemical shifts (ppm) are observed for the carbonyl carbon, the carbon bearing the bromine, the ethoxy group carbons, and the isopropyl group carbons. | [3][11] |

| IR Spectrum | Characteristic peaks for C=O stretch, C-Br stretch, and C-O stretch are expected. | [5] |

Experimental Protocols

General Procedure for the Synthesis of Esters: Preparation of Ethyl 2-bromo-3-methylbutanoate[9]

This protocol describes the esterification of the analogous 2-bromo-3-methylbutanoyl bromide, which is expected to have similar reactivity to the chloride.

-

To 300 ml of anhydrous ethyl alcohol, slowly add 2-bromo-3-methylbutanoyl bromide with constant stirring. The reaction is highly exothermic.

-

After the addition is complete and the reaction mixture has cooled, add 500 ml of water. The ester will separate as a heavy oil.

-

Wash the separated oil twice with 200 ml of 5% sodium carbonate solution, followed by two washes with water.

-

Carefully separate the ester and dry it over anhydrous sodium or magnesium sulfate.

-

The crude product can be purified by distillation. The boiling point is reported as 162-164 °C at 760 mmHg. The expected yield is approximately 80%.

Experimental Workflow for Ester Synthesis

Caption: A typical experimental workflow for the synthesis of an ester from this compound.

General Considerations for the Synthesis of Amides

While a specific protocol for the amidation of this compound was not found, a general procedure can be adapted from the reaction of other acyl chlorides with amines.

-

Dissolve the amine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically 1-4 hours, can be monitored by TLC).

-

Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide.

-

The product can be further purified by recrystallization or column chromatography.

Potential Side Reactions and Steric Effects

Elimination Reactions

The presence of a bromine atom on the α-carbon and a hydrogen on the β-carbon (within the isopropyl group) creates the potential for an E2 elimination reaction, especially in the presence of a strong, sterically hindered base.[12][13] This would lead to the formation of 3-methyl-1-butenoyl chloride. The choice of a non-nucleophilic, yet not excessively strong or hindered, base is crucial to favor the desired nucleophilic acyl substitution.

Competition between Substitution and Elimination

Caption: Competing nucleophilic acyl substitution and E2 elimination pathways for this compound.

Steric Hindrance

The bulky isopropyl group adjacent to the carbonyl carbon in this compound can sterically hinder the approach of large nucleophiles.[4] This steric hindrance can decrease the rate of the nucleophilic acyl substitution reaction. For highly hindered nucleophiles, alternative synthetic strategies or more forcing reaction conditions may be necessary. The effect of steric hindrance is generally more pronounced in Sₙ2 reactions, and while the nucleophilic acyl substitution is a two-step process, significant steric clash can disfavor the initial addition step.[6]

Conclusion

This compound is a versatile reagent that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to yield the corresponding amides, esters, and thioesters. The high reactivity of the acyl chloride functional group, enhanced by the α-bromo substituent, makes these transformations efficient. However, researchers and drug development professionals must consider the potential for side reactions, such as E2 elimination, particularly when using strong bases. Furthermore, the steric bulk of the isopropyl group can influence reaction rates with sterically demanding nucleophiles. Careful selection of reaction conditions and nucleophiles is therefore critical to achieving high yields of the desired substitution products. This guide provides a foundational understanding and practical protocols to aid in the effective utilization of this important synthetic building block.

References

- 1. Ethyl 2-bromo-3-methylbutyrate | 609-12-1 [chemicalbook.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Ethyl 2-bromo-3-methylbutyrate(609-12-1) 13C NMR [m.chemicalbook.com]

- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 7. US11136287B2 - Method for producing n-benzyl-2-bromo-3-methoxypropionamide and intermediates thereof - Google Patents [patents.google.com]

- 8. 2-bromo-N-ethyl-3-methylbutanamide [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl 2-bromoisovalerate | C7H13BrO2 | CID 79068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-methylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-bromo-3-methylbutanoyl chloride (CAS No: 52574-82-0), a reactive acyl halide frequently utilized as a building block in organic synthesis. Due to its hazardous nature, a thorough understanding of its properties and the implementation of stringent safety protocols are imperative for all personnel handling this chemical.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H8BrClO[1] |

| Molecular Weight | 199.47 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Density | Data not available |

| Solubility | Reacts with water[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be familiar with its hazard classifications and the associated pictograms, signal word, hazard statements, and precautionary statements.

GHS Pictograms:

Signal Word: Danger [1]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and should be strictly adhered to. Key precautions include:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Information

Detailed toxicological studies for this compound are limited. However, due to its corrosive nature and as an alpha-bromo acyl halide, it is expected to be highly toxic upon ingestion, inhalation, or skin contact. It is a lachrymator, meaning it can cause severe eye irritation and tearing.

The hydrolysis product of this compound is 2-bromo-3-methylbutanoic acid. The safety data for this related compound indicates that it is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[3][4][5] This underscores the significant hazards associated with the parent acyl chloride.

Quantitative Toxicity Data:

| Metric | Value | Species | Route |

| LD50 (Oral) | Data not available | - | - |

| LD50 (Dermal) | Data not available | - | - |

| LC50 (Inhalation) | Data not available | - | - |

Given the lack of specific quantitative data, this chemical should be handled as if it were extremely toxic.

Reactivity Profile

This compound is a bifunctional molecule with two reactive sites: the highly electrophilic carbonyl carbon of the acyl chloride and the carbon bearing the bromine atom (the α-carbon).

-

Nucleophilic Acyl Substitution: The acyl chloride group readily reacts with a variety of nucleophiles. This reaction proceeds via a nucleophilic addition-elimination mechanism.[2]

-

Hydrolysis: Reacts with water to form 2-bromo-3-methylbutanoic acid and hydrochloric acid. This reaction can be vigorous.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with amines to form amides.

-

-

Reactions at the α-Carbon: The bromine atom at the α-position can be displaced by nucleophiles in an SN2 reaction. The electron-withdrawing nature of the adjacent carbonyl group enhances the reactivity of this position.

Safe Handling and Storage

Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood with a tested and reliable ventilation system.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a full-face shield are mandatory. |

| Skin Protection | A flame-retardant lab coat and chemically resistant gloves (e.g., butyl rubber or Viton) are required. Inspect gloves for any signs of degradation before use. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when there is a risk of inhalation. |

Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store separately from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.

Emergency Procedures

Spill Response:

-

Evacuate the area immediately.

-

Wear full PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after the material has been removed.

First Aid Measures:

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Experimental Protocols

Generalized Protocol for Amide Synthesis

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding amide. This is a generalized procedure and must be adapted and optimized for specific substrates and scales. A thorough risk assessment must be conducted before carrying out any new experimental procedure.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Inert gas (e.g., nitrogen or argon)

-

Appropriate glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: Assemble the reaction glassware under an inert atmosphere. The reaction flask should be equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a bubbler.

-

Reagent Preparation: In the reaction flask, dissolve the amine and the tertiary amine base (typically 1.1-1.5 equivalents) in the anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate amount of time (monitoring by TLC or other analytical methods is recommended).

-

Workup:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of a mild acid (e.g., ammonium chloride).

-

Separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Key reaction pathways for this compound.

References

- 1. This compound | C5H8BrClO | CID 12486982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 52574-82-0 | Benchchem [benchchem.com]

- 3. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Esters Using 2-Bromo-3-methylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral esters utilizing 2-bromo-3-methylbutanoyl chloride. This reagent serves as a valuable building block in asymmetric synthesis, particularly for the preparation of intermediates for pharmaceuticals and other biologically active molecules. The protocols outlined below focus on the kinetic resolution of racemic alcohols, a common and effective strategy for obtaining enantiomerically enriched compounds.

Introduction

This compound is a bifunctional reagent that allows for the introduction of a chiral center while also providing a handle for further synthetic transformations via the bromine atom. Its reaction with a racemic alcohol in the presence of a suitable chiral catalyst or enzyme can lead to the selective acylation of one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. This process, known as kinetic resolution, is a powerful tool in chiral synthesis. The core of this process lies in the nucleophilic acyl substitution mechanism, where a nucleophile, in this case, an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride.[1]

Key Applications:

-

Pharmaceutical Intermediates: The resulting chiral esters and the unreacted chiral alcohols are valuable precursors for a wide range of pharmaceuticals, including beta-blockers and antiviral agents.

-

Chiral Building Blocks: Enantiomerically pure esters and alcohols serve as versatile synthons for the total synthesis of complex natural products.

-

Asymmetric Synthesis: this compound can be used to determine the absolute configuration of alcohols and to introduce chirality into molecules.

General Reaction Scheme & Mechanism

The fundamental reaction involves the esterification of an alcohol with this compound. In a kinetic resolution, a chiral catalyst or enzyme selectively accelerates the reaction of one enantiomer of a racemic alcohol.

Reaction:

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion as a leaving group to form the ester.[2][3]

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic secondary alcohol using this compound as the acylating agent and a lipase as the biocatalyst. Lipases are widely used for the kinetic resolution of alcohols due to their high enantioselectivity and mild reaction conditions.

Materials:

-

Racemic secondary alcohol (e.g., (±)-1-phenylethanol)

-

This compound

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

-

Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic secondary alcohol (1.0 equiv.) and anhydrous organic solvent (10 mL per mmol of alcohol).

-

Add the tertiary amine base (1.2 equiv.) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

-

Add the immobilized lipase (typically 20-50 mg per mmol of alcohol).

-

Slowly add this compound (0.5 equiv.) to the stirred suspension at 0 °C. The use of 0.5 equivalents of the acylating agent is crucial for achieving a theoretical maximum yield of 50% for both the resolved ester and the unreacted alcohol.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the point of ~50% conversion.

-

Once the desired conversion is reached, filter off the immobilized enzyme and wash it with a small amount of the reaction solvent.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of the chiral ester and the unreacted chiral alcohol by column chromatography on silica gel.

Workflow Diagram:

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Diastereoselective Esterification using a Chiral Auxiliary

This protocol outlines the synthesis of a diastereomeric ester by reacting this compound with a chiral alcohol that contains a chiral auxiliary. The inherent chirality of the alcohol directs the stereochemical outcome of the esterification, leading to the preferential formation of one diastereomer.

Materials:

-

Chiral alcohol (e.g., (R)-pantolactone)

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Anhydrous pyridine or DMAP (4-dimethylaminopyridine) as a catalyst

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the chiral alcohol (1.0 equiv.) in the anhydrous aprotic solvent in a dry, inert-atmosphere flask.

-

Add pyridine or a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equiv.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired diastereomeric ester.

Logical Relationship Diagram:

Caption: Diastereoselective Esterification Process.

Data Presentation

The efficiency of a kinetic resolution is typically evaluated by the conversion percentage, the enantiomeric excess (ee) of the product and the unreacted substrate, and the selectivity factor (s).

| Entry | Racemic Alcohol | Catalyst/Enzyme | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Substrate ee (%) | Selectivity (s) |

| 1 | (±)-1-Phenylethanol | CALB | This compound | Toluene | 25 | 24 | 50 | >99 (R-ester) | >99 (S-alcohol) | >200 |

| 2 | (±)-sec-Butanol | Lipase PS | This compound | Hexane | 30 | 48 | 48 | 95 (R-ester) | 91 (S-alcohol) | ~40 |

| 3 | (±)-1-(2-Naphthyl)ethanol | Amano Lipase AK | This compound | MTBE | 25 | 36 | 51 | 98 (R-ester) | >99 (S-alcohol) | ~150 |

Note: The data presented in this table is illustrative and based on typical results for lipase-catalyzed resolutions. Actual results may vary depending on the specific substrate and reaction conditions.

Characterization of Chiral Esters

The enantiomeric excess of the synthesized chiral esters and the remaining unreacted alcohols can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The structure of the products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the acyl chloride. For detailed safety information, refer to the Safety Data Sheet (SDS).

Disclaimer: The protocols and information provided in these application notes are intended for use by qualified professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions. The results are not guaranteed and may vary depending on the specific experimental conditions and the purity of the reagents.

References

2-Bromo-3-methylbutanoyl Chloride: A Chiral Derivatizing Agent for Enantiomeric Resolution

Introduction

2-Bromo-3-methylbutanoyl chloride, also known as α-bromoisovaleryl chloride, is a chiral derivatizing agent (CDA) employed in the separation and analysis of enantiomers. Its utility lies in its ability to react with chiral molecules, such as amines, alcohols, and amino acids, to form diastereomers. These resulting diastereomeric pairs possess distinct physicochemical properties, enabling their separation and quantification using standard chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). This allows for the determination of the enantiomeric purity of the original chiral analyte.

The core principle behind its application is nucleophilic acyl substitution, where the acyl chloride group of this compound readily reacts with nucleophilic functional groups (e.g., -NH2, -OH) of the analyte. When an enantiomerically pure form of the derivatizing agent is used, the resulting diastereomers can be resolved, providing a measure of the enantiomeric excess (e.e.) of the analyte.[1]

Applications in Chiral Analysis

While specific, detailed protocols for the use of this compound are not extensively documented in readily available literature, its application can be inferred from general principles of chiral derivatization for different classes of compounds.

Enantiomeric Resolution of Amines

Primary and secondary amines are common targets for chiral derivatization. The reaction of an amine with this compound forms a stable amide linkage, creating a pair of diastereomers if the amine is chiral.

General Reaction Scheme:

The resulting diastereomeric amides can then be separated and quantified, typically by GC or HPLC.

Enantiomeric Resolution of Alcohols

Chiral alcohols can be derivatized with this compound to form diastereomeric esters. This is a common strategy to determine the enantiomeric purity of alcohols.

General Reaction Scheme:

The separation of these esters is often achieved using GC with a suitable chiral or achiral column.

Enantiomeric Resolution of Amino Acids

For the analysis of amino acid enantiomers, both the amino and carboxylic acid groups typically require derivatization for GC analysis. The amino group can be acylated with this compound, while the carboxylic acid is often esterified.

General Reaction Scheme (Amino Group Derivatization):

Following this, the carboxylic acid group would be esterified (e.g., with an alcohol and an acid catalyst) to produce a volatile derivative suitable for GC analysis.

Experimental Protocols (General Procedures)

The following are generalized protocols based on standard derivatization techniques. Optimal conditions (e.g., reaction time, temperature, and solvent) would need to be determined empirically for specific analytes.

Protocol 1: Derivatization of a Chiral Primary Amine for GC-MS Analysis

Materials:

-

Racemic or enantiomerically enriched primary amine

-

(S)-2-Bromo-3-methylbutanoyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Anhydrous base (e.g., pyridine, triethylamine)

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Internal standard (optional)

Procedure:

-

Dissolve the chiral amine (approx. 1 mg) in the anhydrous aprotic solvent (1 mL) in a clean, dry reaction vial.

-

Add the anhydrous base (1.5 to 2 equivalents) to the solution.

-

Add (S)-2-bromo-3-methylbutanoyl chloride (1.2 to 1.5 equivalents) to the reaction mixture.

-

Seal the vial and allow the reaction to proceed at room temperature or with gentle heating (e.g., 60 °C) for 30-60 minutes. Monitor the reaction progress by a suitable technique if necessary (e.g., TLC).

-

Cool the reaction mixture to room temperature and quench the reaction by adding the saturated sodium bicarbonate solution (1 mL).

-

Vortex the mixture and separate the organic layer.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Transfer the dried solution to a clean vial and evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Quantitative Data Summary (Hypothetical)

| Analyte | Derivatizing Agent | Method | Column | Resolution (Rs) | Enantiomeric Excess (e.e. %) |

| 1-Phenylethylamine | (S)-2-Bromo-3-methylbutanoyl chloride | GC-MS | DB-5 | > 1.5 | 95 |

| Amphetamine | (S)-2-Bromo-3-methylbutanoyl chloride | GC-MS | HP-5MS | > 1.5 | 98 |

Protocol 2: Derivatization of a Chiral Alcohol for GC-FID Analysis

Materials:

-

Racemic or enantiomerically enriched alcohol

-

(S)-2-Bromo-3-methylbutanoyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Anhydrous base (e.g., pyridine, DMAP)

-

Quenching solution (e.g., dilute HCl)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve the chiral alcohol (approx. 1 mg) in the anhydrous aprotic solvent (1 mL) in a reaction vial.

-

Add the anhydrous base (1.5 to 2 equivalents).

-

Add (S)-2-bromo-3-methylbutanoyl chloride (1.2 to 1.5 equivalents) dropwise to the mixture.

-

Stir the reaction at room temperature for 1-2 hours or until completion.

-

Quench the reaction by adding dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution.

-

Analyze the resulting diastereomeric esters by GC-FID.

Quantitative Data Summary (Hypothetical)

| Analyte | Derivatizing Agent | Method | Column | Resolution (Rs) | Enantiomeric Excess (e.e. %) |

| 2-Butanol | (S)-2-Bromo-3-methylbutanoyl chloride | GC-FID | Chiral capillary | > 2.0 | 90 |

| Menthol | (S)-2-Bromo-3-methylbutanoyl chloride | GC-FID | Chiral capillary | > 1.8 | 99 |

Visualizations

Conclusion

This compound serves as a potentially effective chiral derivatizing agent for the enantiomeric analysis of various classes of organic compounds. Its reactivity as an acyl chloride allows for the straightforward formation of diastereomers from chiral amines, alcohols, and amino acids. While specific, optimized protocols for a wide range of analytes are not readily found in published literature, the general procedures outlined provide a solid foundation for researchers and drug development professionals to develop and validate methods for their specific applications. The successful separation and quantification of the resulting diastereomers can provide crucial information on the enantiomeric purity of chiral molecules.

References

Application Notes and Protocols for Acylation with 2-Bromo-3-methylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the acylation of nucleophiles using 2-bromo-3-methylbutanoyl chloride. The protocol is intended for use by qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals.

Introduction

This compound is a reactive acyl halide frequently employed in organic synthesis to introduce the 2-bromo-3-methylbutanoyl moiety to a variety of molecules. The core of its reactivity lies in nucleophilic acyl substitution, where the highly electrophilic carbonyl carbon is attacked by a nucleophile, leading to the displacement of the chloride leaving group.[1] This reaction is fundamental in the synthesis of a wide range of compounds, including esters and amides, which can serve as intermediates in the development of pharmaceuticals and other bioactive molecules.[1][2] The presence of the bromine atom at the alpha-position provides a handle for further synthetic transformations.

Reaction Principle

The acylation reaction with this compound proceeds via a nucleophilic addition-elimination mechanism.[3][4][5][6] A nucleophile, such as an alcohol or an amine, attacks the carbonyl carbon of the acyl chloride. This is followed by the reformation of the carbonyl double bond and the elimination of the chloride ion.[3][4][5][6] Due to the formation of hydrochloric acid as a byproduct, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to act as an acid scavenger.[7]

Quantitative Data

The following table summarizes representative reaction conditions and outcomes for the acylation of a generic primary amine and a primary alcohol with this compound. These values are based on typical acylation reactions and may require optimization for specific substrates.

| Nucleophile | Acyl Chloride (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Amine | 1.1 | 1.2 | Dichloromethane | 0 to 25 | 2 - 4 | 85 - 95 |

| Primary Alcohol | 1.2 | 1.5 | Acetonitrile | 25 | 4 - 6 | 80 - 90 |

Experimental Protocol

This protocol provides a general procedure for the acylation of a primary amine with this compound. The same protocol can be adapted for other nucleophiles like alcohols, with potential adjustments to stoichiometry and reaction time as indicated in the table above.

Materials:

-

This compound

-

Primary amine (or other nucleophile)

-

Triethylamine (Et3N), anhydrous

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring.

-

Addition of Base: Add anhydrous triethylamine (1.2 eq) to the solution.

-

Addition of Acyl Chloride: In a separate dry dropping funnel, dissolve this compound (1.1 eq) in a small amount of anhydrous dichloromethane. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter off the drying agent.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Visualizations

Caption: A flowchart illustrating the key steps of the acylation protocol.

Caption: The general mechanism of nucleophilic acyl substitution.

References

- 1. This compound | 52574-82-0 | Benchchem [benchchem.com]

- 2. Buy 2-Bromo-3,3-dimethylbutanoyl chloride [smolecule.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Acylation reaction under the action of acyl chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

Application Notes and Protocols: The Use of 2-Bromo-3-methylbutanoyl Chloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-3-methylbutanoyl chloride as a versatile reagent in asymmetric synthesis. The protocols detailed below are intended to serve as a foundational guide for the stereocontrolled introduction of the 2-bromo-3-methylbutanoyl moiety and its subsequent manipulation to generate chiral molecules of interest, particularly non-canonical amino acids and other valuable building blocks for drug discovery and development.